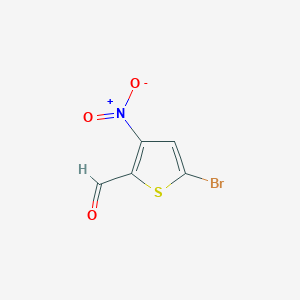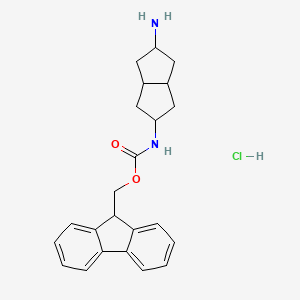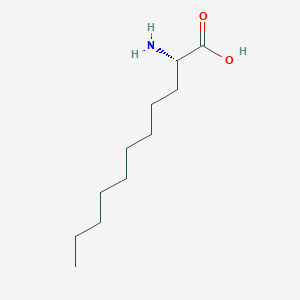![molecular formula C21H19F3N2O2 B2492801 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-(trifluoromethyl)benzamide CAS No. 946367-06-2](/img/structure/B2492801.png)
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multiple strategies, including cyclopropanation processes and palladium-catalyzed oxidative carbonylation. For example, a remarkable cyclopropanation process has been applied to synthesize doubly constrained 1-aminocyclopropane-1-carboxylic acid systems, which can be transformed into fused tetracyclic hydantoin derivatives (Szakonyi et al., 2002). Additionally, palladium-catalyzed cyclization-alkoxycarbonylation has been used for the synthesis of quinoline-4-one derivatives (Costa et al., 2004).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through various methods, including X-ray diffraction analysis. This technique has provided insight into the structure of complex molecules, such as trifluoromethylated quinolinones, and their behavior during chemical reactions (Meng et al., 2017).
Chemical Reactions and Properties
Related compounds exhibit a range of chemical reactions, including cycloadditions and electrophilic intramolecular cyclizations. For instance, donor-acceptor cyclopropanes have been used for the synthesis of tetrahydro-4H-pyrrolo[3,2-c]quinolin-4-ones through a mechanism involving initial ring opening followed by nucleophilic attack (Porashar et al., 2022).
Physical Properties Analysis
The physical properties of such compounds, including their crystalline and molecular structure, have been analyzed to understand their behavior under various conditions. For example, the crystalline and molecular structure of N-[2,4-dihydroxy-5-oxo-3-(3-oxo-3,4-dihydroquinoxalin-2-yl)-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]benzamide has been determined, showcasing the detailed arrangement of atoms within the molecule (Mashevskaya et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of these compounds have been extensively studied. Research on trifluoromethylthiolated quinolinones via trifluoromethanesulfanamide-induced electrophilic intramolecular cyclization highlights the versatility and reactivity of these molecules under specific conditions (Xu et al., 2023).
properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O2/c22-21(23,24)16-8-5-14(6-9-16)19(27)25-17-10-7-13-2-1-11-26(18(13)12-17)20(28)15-3-4-15/h5-10,12,15H,1-4,11H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWAQPBECPITSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)N(C1)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[9-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2492718.png)




![2-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2492729.png)






![3-[(4-Chlorophenyl)amino]-6-(4-methylbenzyl)-1,2,4-triazin-5-ol](/img/structure/B2492739.png)
